molecular formula C26H28ClN5 B2714876 N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride CAS No. 1056013-30-9

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

Cat. No. B2714876
CAS RN: 1056013-30-9
M. Wt: 446
InChI Key: LMKQKGSROVKPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride, also known as BQ-123, is a selective endothelin receptor antagonist. It is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary arterial hypertension, and cancer.

Mechanism of Action

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride acts as a competitive antagonist of the ETA receptor by binding to the receptor and preventing the binding of endothelin-1 (ET-1), the endogenous ligand of the receptor. By blocking the ETA receptor, N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride reduces the vasoconstrictive effects of ET-1, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride has been shown to have significant biochemical and physiological effects. In animal studies, N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride has been shown to reduce blood pressure and improve cardiac function in hypertensive rats. It has also been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. Additionally, N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride has been investigated for its potential anti-cancer effects, as it has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride is its high selectivity for the ETA receptor, which reduces the risk of off-target effects. However, one of the limitations of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the hydrophilic nature of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride limits its ability to cross the blood-brain barrier, which may limit its potential therapeutic applications in certain diseases.

Future Directions

There are several future directions for the research of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride. One potential direction is the development of more stable analogs of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride with longer half-lives and improved pharmacokinetic properties. Another direction is the investigation of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride for its potential therapeutic applications in other diseases, such as diabetes and kidney disease. Additionally, the combination of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride with other drugs may enhance its therapeutic effects and reduce its limitations. Overall, the research on N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride holds great promise for its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride involves the solid-phase peptide synthesis (SPPS) method. The process involves the coupling of protected amino acids to the growing peptide chain on a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a hydrochloride salt.

Scientific Research Applications

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the endothelin A (ETA) receptor, which is involved in the regulation of vascular tone and blood pressure. N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride has been investigated for its potential use in the treatment of hypertension, pulmonary arterial hypertension, and cancer.

properties

IUPAC Name

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5.ClH/c1-3-9-21(10-4-1)19-27-25-23-13-7-8-14-24(23)28-26(29-25)31-17-15-30(16-18-31)20-22-11-5-2-6-12-22;/h1-14H,15-20H2,(H,27,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQKGSROVKPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-benzylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

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